molecular formula C20H21N3O2 B5295809 2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide

2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide

Cat. No.: B5295809
M. Wt: 335.4 g/mol
InChI Key: SSQJEHPBNBXWTD-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-7-14(2)18(24)21-17-12-10-16(11-13-17)20-23-22-19(25-20)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJEHPBNBXWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, palladium catalysts, appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, reduction can produce reduced derivatives, and substitution can result in halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors involved in critical biological processes.

    Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide can be compared with other similar compounds, such as:

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Thiadiazole Derivatives: These compounds contain a thiadiazole ring instead of an oxadiazole ring.

    Imidazole Derivatives: These compounds contain an imidazole ring and are known for their antimicrobial and anticancer properties.

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